molecular formula C9H10N2O4 B8123010 Methyl 3-amino-6-methyl-2-nitrobenzoate

Methyl 3-amino-6-methyl-2-nitrobenzoate

Cat. No.: B8123010
M. Wt: 210.19 g/mol
InChI Key: PYWKFYRGAKTFGL-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzoic acid and contains both amino and nitro functional groups, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-methyl-2-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Esterification: The nitrobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-methyl-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Reduction: Methyl 3-amino-6-methylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Methyl 3-amino-6-carboxy-2-nitrobenzoate.

Scientific Research Applications

Methyl 3-amino-6-methyl-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-methyl-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and amino groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-nitrobenzoate: Similar structure but different position of the nitro group.

    Methyl 3-nitrobenzoate: Lacks the amino group.

    Methyl 3-amino-2-nitrobenzoate: Similar but with different substitution pattern.

Uniqueness

Methyl 3-amino-6-methyl-2-nitrobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both amino and nitro groups allows for diverse chemical transformations and potential biological activities.

Properties

IUPAC Name

methyl 3-amino-6-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-4-6(10)8(11(13)14)7(5)9(12)15-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWKFYRGAKTFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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